N1-(4-methoxyphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
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Overview
Description
This compound is an oxalamide derivative with a 4-methoxyphenyl group and a 2-(4-methyl-2-phenylthiazol-5-yl)ethyl group attached to the nitrogen atoms of the oxalamide moiety. Oxalamides are known for their diverse biological activities, and the presence of the methoxyphenyl and methylphenylthiazolyl groups could potentially influence these activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the two nitrogen atoms each attached to different aromatic systems (4-methoxyphenyl and 4-methyl-2-phenylthiazol-5-yl). The presence of these groups would likely influence the compound’s electronic properties and potentially its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially result in the formation of hydrogen bonds, influencing its solubility and stability. The aromatic groups could contribute to its UV/Vis absorption properties .Scientific Research Applications
- The compound’s structural features make it an interesting candidate for analytical chemistry and bioanalysis. Researchers have investigated its potential as a fluorescent probe for detecting specific biomolecules or monitoring cellular processes. Its absorption and emission properties can be tuned to target specific analytes, making it valuable in diagnostic assays and imaging studies .
- Nanoscience and nanotechnology benefit from novel materials with unique properties. This compound’s thiazole and oxalamide moieties could be harnessed for designing functional nanomaterials. Researchers might explore its self-assembly behavior, surface modification, or use as a building block in nanoscale devices. Applications could range from drug delivery to sensors and catalysis .
- The compound’s thiazole ring and phenyl groups suggest potential biological activity. Medicinal chemists could explore its derivatives for drug development. Computational studies might predict binding interactions with specific protein targets. Synthesis and biological testing could reveal its efficacy against diseases such as cancer, inflammation, or infections .
- Investigating the crystal structure of this compound could lead to insights in materials science. Researchers might explore its polymorphism, solvates, or co-crystals. Understanding its packing arrangements and intermolecular interactions could guide the design of new crystalline materials with desirable properties .
- The compound’s fluorescence properties make it intriguing for photophysics studies. Researchers could investigate its excited-state dynamics, quantum yield, and photostability. Applications could include luminescent materials, light-emitting devices, or even biological imaging agents .
- While not directly related to the compound’s chemical properties, ethical considerations are crucial in scientific research. Collaborative ethics models involve researchers, ethicists, and business experts working together. Applying such models to fundamental discoveries ensures responsible and transparent practices, benefiting the scientific community and society at large .
Analytical Chemistry and Bioanalysis
Nanoscience and Nanotechnology
Drug Discovery and Medicinal Chemistry
Materials Science and Crystal Engineering
Photophysics and Luminescence
Collaborative Ethics in Research
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Oxalamides can exhibit a range of biological activities, including antibacterial, antifungal, and anticancer activities. The specific activities of this compound would likely be influenced by the presence of the 4-methoxyphenyl and 4-methyl-2-phenylthiazol-5-yl groups .
Future Directions
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-18(28-21(23-14)15-6-4-3-5-7-15)12-13-22-19(25)20(26)24-16-8-10-17(27-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBRGWWKMSWWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide |
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